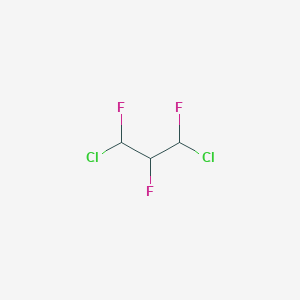
1,3-Dichloro-1,2,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,2,3-trifluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,3-Dichloro-1,2,3-trifluoropropane is characterized by the presence of three fluorine atoms and two chlorine atoms attached to a three-carbon propane backbone. Its molecular structure contributes to its reactivity and utility in various chemical processes. The compound is often utilized due to its stability and ability to participate in substitution reactions.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its halogenated nature allows for further functionalization through nucleophilic substitution reactions. For example, it can be transformed into other fluorinated propanes or used to synthesize complex organic molecules.
- Case Study : In a study focusing on the production of 1,2-dichloro-3,3,3-trifluoropropene from this compound, researchers demonstrated that this compound can undergo chlorination reactions under controlled conditions to yield higher-value fluorinated products .
Analytical Chemistry
The compound is employed in NMR spectroscopy for quality control in chemical manufacturing. Its distinct spectral signatures allow chemists to verify the purity and identity of samples.
- Case Study : A recent application involved using ^19F NMR spectroscopy to differentiate between various halogenated hydrocarbons. The unique chemical shifts associated with this compound enabled researchers to identify impurities in industrial feedstocks .
Solvent and Cleaning Agent
Historically, this compound has been used as a solvent in cleaning applications due to its effectiveness in dissolving oils and greases. It has been particularly useful in the semiconductor industry for cleaning components without leaving residues.
Refrigerant Alternatives
The compound has been investigated as a potential alternative to traditional refrigerants that contribute to ozone depletion. Its properties make it suitable for use in refrigeration systems where lower environmental impact is desired.
Environmental Considerations
While this compound offers several industrial advantages, its environmental impact must be considered. Halogenated compounds can contribute to ozone layer depletion if released into the atmosphere. Regulatory bodies monitor the use of such substances closely.
Eigenschaften
CAS-Nummer |
151771-08-3 |
|---|---|
Molekularformel |
C3H3Cl2F3 |
Molekulargewicht |
166.95 g/mol |
IUPAC-Name |
1,3-dichloro-1,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(7)1(6)3(5)8/h1-3H |
InChI-Schlüssel |
GOPWDGSRSNYABC-UHFFFAOYSA-N |
SMILES |
C(C(F)Cl)(C(F)Cl)F |
Kanonische SMILES |
C(C(F)Cl)(C(F)Cl)F |
Synonyme |
1,3-Dichloro-1,2,3-trifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















